Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-

Description

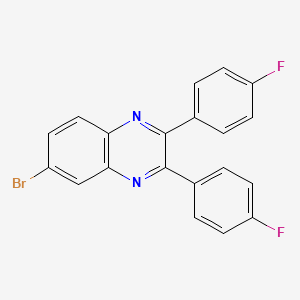

Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- (CAS 647375-45-9, molecular formula C₂₀H₁₁BrF₂N₂), is a brominated quinoxaline derivative featuring fluorophenyl substituents at positions 2 and 3. Quinoxalines are heterocyclic compounds known for their planar aromatic structure, which facilitates π-π stacking and electronic interactions, making them valuable in medicinal chemistry and materials science . This compound is synthesized through condensation reactions, as evidenced by related quinoxaline derivatives in the literature .

Properties

CAS No. |

647375-45-9 |

|---|---|

Molecular Formula |

C20H11BrF2N2 |

Molecular Weight |

397.2 g/mol |

IUPAC Name |

6-bromo-2,3-bis(4-fluorophenyl)quinoxaline |

InChI |

InChI=1S/C20H11BrF2N2/c21-14-5-10-17-18(11-14)25-20(13-3-8-16(23)9-4-13)19(24-17)12-1-6-15(22)7-2-12/h1-11H |

InChI Key |

OSMMJOLKBSRHAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-, the reaction can be carried out using 4-fluorobenzene-1,2-diamine and 6-bromo-1,2-diketone under reflux conditions in the presence of a suitable catalyst such as titanium silicate-1 (TS-1) in methanol .

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs scalable and efficient methods. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. For instance, the reaction can be scaled up using phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Formation of partially or fully reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemical Reactions

Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- undergoes several chemical reactions:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Achievable with sodium borohydride or lithium aluminum hydride.

- Substitution : Halogen atoms can be substituted with nucleophiles like amines or thiols.

Chemistry

In synthetic organic chemistry, quinoxaline derivatives serve as building blocks for more complex molecules. Their unique structure allows chemists to explore new pathways for synthesis and functionalization.

Biology

Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- has been investigated for its potential antimicrobial and anticancer properties :

-

Anticancer Activity :

- The compound exhibits significant cytotoxic effects against cancer cell lines such as HCT-116 (IC50 = 1.9 µg/mL) and MCF-7 (IC50 = 2.3 µg/mL), outperforming doxorubicin (IC50 = 3.23 µg/mL) .

- Mechanisms include cell cycle arrest and apoptosis induction through binding to DNA and proteins .

- Antimicrobial Activity :

Medicine

Due to its bioactive properties, quinoxaline derivatives are explored as candidates for drug development. They show promise in treating various diseases due to their ability to interact with multiple biological targets.

Anticancer Activity Study

A study focused on the anticancer activity of various quinoxaline derivatives found that halogen substituents like bromine and fluorine significantly enhance therapeutic efficacy against solid tumors .

Antibacterial Efficacy Study

Research evaluating the antibacterial properties of phenyl-substituted quinoxalines demonstrated improved activity against resistant bacterial strains due to specific structural modifications .

Mechanism of Action

The mechanism of action of Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous quinoxalines with variations in substituents (Table 1). Key differences include:

Position and Type of Halogens: Bromine at position 6 distinguishes it from non-brominated analogs like 2,3-bis(4-fluorophenyl)quinoxaline (L3 in ), which lacks the bromine atom. Bromine increases molecular weight (MW: 405.2 vs. 342.3 for L3) and may enhance halogen bonding in biological targets .

Styryl vs. Direct Aryl Substitution: Unlike styryl-substituted derivatives (e.g., 4h: 6-bromo-2,3-bis[(E)-4-fluorostyryl]quinoxaline), the target compound has 4-fluorophenyl groups directly attached to the quinoxaline core. Styryl groups introduce conjugated double bonds, altering planarity and electronic properties .

Electron-Withdrawing vs. Donating Groups : Derivatives like 4f (3-nitrostyryl) and 4l (4-methoxystyryl) highlight how substituents modulate solubility and reactivity. Nitro groups reduce solubility (4f was insoluble in common NMR solvents), whereas methoxy groups improve it .

Table 1: Structural and Physicochemical Comparison

Spectroscopic and Physical Properties

- HRMS : The target compound’s molecular formula (C₂₀H₁₁BrF₂N₂) predicts an [M+H]+ peak at ~405.0, distinct from analogs like 4h ([M+H]+ = 449.0455) .

- Solubility : Fluorophenyl groups enhance solubility in organic solvents compared to nitro-substituted derivatives (e.g., 4f’s insolubility in CDCl₃ and DMSO) .

- Melting Points : Brominated derivatives exhibit higher melting points (e.g., 4j: 241–242°C) than methoxy-substituted analogs (4l: 190–191°C) due to stronger intermolecular forces .

Biological Activity

Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

- CAS Number: 647375-45-9

- Molecular Formula: C20H11BrF2N2

- Molecular Weight: 397.2 g/mol

- IUPAC Name: 6-bromo-2,3-bis(4-fluorophenyl)quinoxaline

Quinoxaline derivatives, including 6-bromo-2,3-bis(4-fluorophenyl)-, exhibit their biological effects primarily through interactions with cellular macromolecules such as DNA and proteins. The presence of bromine and fluorine enhances the compound's ability to penetrate cell membranes and bind to molecular targets. This binding can disrupt normal cellular functions, leading to processes such as:

- Cell Cycle Arrest: The compound can induce cell cycle arrest in cancer cells.

- Apoptosis: It promotes programmed cell death via activation of apoptotic pathways.

Biological Activities

The biological activities of quinoxaline derivatives are extensive and include:

1. Anticancer Properties:

Research indicates that quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- demonstrates significant cytotoxic effects against various cancer cell lines. Notably:

- IC50 Values: The compound has shown IC50 values in the low micromolar range against HCT-116 (1.9 µg/mL) and MCF-7 (2.3 µg/mL) cell lines, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) .

2. Antimicrobial Activity:

Quinoxaline derivatives are recognized for their antibacterial and antifungal properties:

- Antibacterial Studies: Compounds similar to quinoxaline have been effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). For instance, certain derivatives exhibited bactericidal activity with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

3. Neuropharmacological Effects:

Some studies suggest that quinoxaline derivatives may also exhibit neuroprotective effects, although this area requires further exploration .

Comparative Analysis with Other Compounds

To understand the uniqueness of quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| Quinoxaline | C8H6N2 | Antimicrobial |

| Quinazoline | C9H8N2 | Anticancer |

| Cinnoline | C9H6N2 | Antiviral |

| Quinoxaline Derivative | Varies | Broad spectrum (Anticancer, Antimicrobial) |

Case Studies

Study on Anticancer Activity:

In a study focusing on the anticancer activity of various quinoxaline derivatives, it was found that modifications at specific positions significantly influenced their efficacy. The presence of halogen substituents like bromine and fluorine was correlated with enhanced activity against solid tumors .

Antibacterial Efficacy Study:

Another study evaluated the antibacterial properties of several phenyl-substituted quinoxalines against resistant strains of bacteria. Results indicated that specific structural modifications led to improved antibacterial activity, showcasing the potential for developing novel therapeutic agents .

Q & A

Q. What synthetic methodologies are most effective for preparing 6-bromo-2,3-bis(4-fluorophenyl)quinoxaline?

The compound can be synthesized via condensation reactions between 4-fluorophenylglyoxal derivatives and brominated o-phenylenediamine precursors. A reflux in acetic acid (as demonstrated for analogous nitro-substituted quinoxalines ) is recommended to promote cyclization. Post-synthesis, purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) ensures removal of unreacted diamine and byproducts. Yield optimization requires stoichiometric control of bromine-substituted intermediates due to potential steric hindrance from the 4-fluorophenyl groups.

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : and NMR confirm substituent positions and purity. The deshielding effects of bromine and fluorine atoms aid in peak assignment.

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aryl rings and quinoxaline core) . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and IR (to identify C-Br and C-F stretches) are essential.

Q. How can researchers address low crystallization success rates for halogenated quinoxalines?

Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) is effective. Bromine’s heavy-atom effect enhances X-ray diffraction quality, while fluorine’s electronegativity may influence crystal packing. Pre-screening solvents using computational tools (e.g., Mercury CSD) to predict lattice interactions is advised .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental bond-length data in halogenated quinoxalines?

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-311++G(d,p)) with X-ray data. Discrepancies often arise from crystal packing forces (e.g., C-Br···π interactions) not modeled in gas-phase calculations.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···F contacts) to explain deviations .

Q. How do substituent electronic effects influence the quinoxaline core’s photophysical properties?

- UV-Vis Spectroscopy : Bromine’s inductive effect red-shifts absorption maxima compared to non-halogenated analogs. Fluorine’s electron-withdrawing nature enhances π-conjugation, measurable via fluorescence quenching experiments.

- TD-DFT Calculations : Correlate HOMO-LUMO gaps with experimental λmax values. For example, bromine’s heavy-atom effect may increase spin-orbit coupling, altering excited-state lifetimes .

Q. What experimental design considerations are critical for studying halogen-halogen interactions in solid-state structures?

- Crystallographic Data Collection : Use high-resolution diffractometers (e.g., Oxford Diffraction Xcalibur) to capture weak Br···F interactions (3.0–3.5 Å). Multi-scan absorption corrections (e.g., CrysAlisPro) mitigate radiation damage .

- Comparative Analysis : Contrast with non-fluorinated analogs (e.g., 6-bromo-2,3-diphenylquinoxaline) to isolate fluorine’s role in lattice stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.